N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine
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Overview
Description
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have been found in many important synthetic drug molecules . This compound, specifically, features a brominated indole moiety, which enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine typically involves the bromination of indole followed by acylation and subsequent coupling with glycine. One common method includes the Fischer indole synthesis, where an indole derivative is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions . The brominated indole is then acylated with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine. Finally, the acylated product is coupled with glycine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated synthesis and purification systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other amino acids or peptides to form larger biomolecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine or sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Substituted indole derivatives with various functional groups.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Scientific Research Applications
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The brominated indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-indol-1-yl)propanoyl]glycine: Similar structure but lacks the bromine atom, resulting in different reactivity and biological activity.
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine: Chlorinated analog with potentially different chemical and biological properties.
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine: Bromine atom at a different position on the indole ring, affecting its reactivity and interactions.
Uniqueness
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine is unique due to the specific positioning of the bromine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H13BrN2O3 |
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Molecular Weight |
325.16 g/mol |
IUPAC Name |
2-[3-(6-bromoindol-1-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C13H13BrN2O3/c14-10-2-1-9-3-5-16(11(9)7-10)6-4-12(17)15-8-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19) |
InChI Key |
AANHUMOALWXRON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)O)Br |
Origin of Product |
United States |
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